molecular formula C11H20N2O6S B15309540 Boc-Cys-Ser-OH

Boc-Cys-Ser-OH

Cat. No.: B15309540
M. Wt: 308.35 g/mol
InChI Key: UXKVOBDIZIBAKJ-BQBZGAKWSA-N
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Description

Boc-Cys-Ser-OH is a compound consisting of three amino acids: tert-Butyloxycarbonyl (Boc)-protected cysteine (Cys) and serine (Ser). The Boc group is a protecting group used in peptide synthesis to protect the amino group of cysteine from unwanted reactions. This compound is commonly used in peptide synthesis and various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Cys-Ser-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale protection of cysteine: Using industrial-grade Boc2O and TEA.

    Automated peptide synthesizers: These machines automate the coupling process, ensuring high yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Boc-Cys-Ser-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in DCM at room temperature.

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Deprotected peptides: After removal of the Boc group.

    Disulfide-linked peptides: After oxidation of cysteine thiol groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Cys-Ser-OH is unique due to the presence of both cysteine and serine, allowing for the formation of disulfide bonds and hydrogen bonds, which are crucial for protein structure and function. The Boc group provides temporary protection during peptide synthesis, ensuring selective reactions and high yields.

Properties

Molecular Formula

C11H20N2O6S

Molecular Weight

308.35 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C11H20N2O6S/c1-11(2,3)19-10(18)13-7(5-20)8(15)12-6(4-14)9(16)17/h6-7,14,20H,4-5H2,1-3H3,(H,12,15)(H,13,18)(H,16,17)/t6-,7-/m0/s1

InChI Key

UXKVOBDIZIBAKJ-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)NC(CO)C(=O)O

Origin of Product

United States

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